3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
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Overview
Description
3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiourea family and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes involved in tumor growth and viral replication. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in tumor cells. It has also been shown to inhibit the replication of certain viruses and fungi. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea in lab experiments is its broad range of potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in specific applications.
Future Directions
There are several future directions for research on 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea. One area of focus could be further elucidating its mechanism of action, which could lead to the development of more effective therapeutic applications. Another area of focus could be exploring its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea has been achieved using various methods. One of the most common methods involves the reaction of furfural with tert-butyl isocyanide in the presence of a palladium catalyst to form an intermediate. This intermediate is then reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine and thiourea to yield the final product.
Scientific Research Applications
3-(tert-butyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antitumor, antiviral, and antifungal activity. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
3-tert-butyl-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-15-17(18-9-5-6-10-19(18)22-15)11-12-24(14-16-8-7-13-25-16)20(26)23-21(2,3)4/h5-10,13,22H,11-12,14H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOROCZXAXBOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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